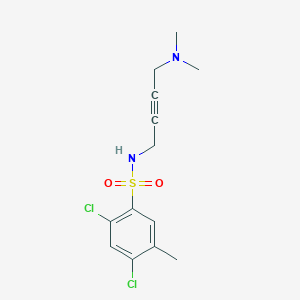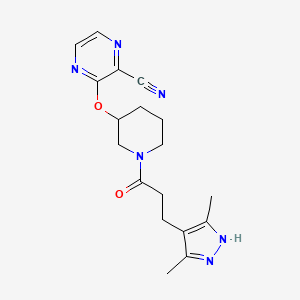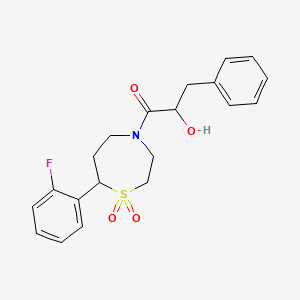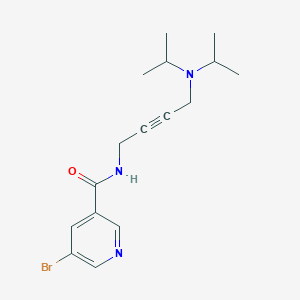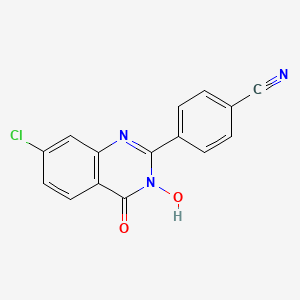
Methyl 2,2-dibromo-1-methylcyclopropane-1-carboxylate
Overview
Description
Methyl 2,2-dibromo-1-methylcyclopropane-1-carboxylate is an organic compound with the molecular formula C6H8Br2O2. It is a cyclopropane derivative characterized by the presence of two bromine atoms and a methyl ester group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,2-dibromo-1-methylcyclopropane-1-carboxylate can be synthesized through the bromination of methyl 1-methylcyclopropane-1-carboxylate. The reaction typically involves the use of bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require careful control of reaction parameters such as temperature, concentration, and reaction time to achieve high yields and purity. Additionally, purification steps such as recrystallization or distillation may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2-dibromo-1-methylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Reduction Reactions: The compound can be reduced to form methyl 1-methylcyclopropane-1-carboxylate by using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like ethanol or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in ether or tetrahydrofuran (THF).
Elimination: Strong bases such as sodium ethoxide (NaOEt) in ethanol.
Major Products
Substitution: Formation of methyl 2-hydroxy-1-methylcyclopropane-1-carboxylate or other substituted derivatives.
Reduction: Formation of methyl 1-methylcyclopropane-1-carboxylate.
Elimination: Formation of alkenes such as 1-methylcyclopropene.
Scientific Research Applications
Methyl 2,2-dibromo-1-methylcyclopropane-1-carboxylate is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structural features.
Material Science: Investigation of its properties for potential use in the development of new materials.
Biological Studies: Examination of its biological activity and potential as a bioactive compound.
Mechanism of Action
The mechanism of action of methyl 2,2-dibromo-1-methylcyclopropane-1-carboxylate involves its interaction with various molecular targets. The bromine atoms and the ester group can participate in different chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to biological effects. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-methylcyclopropane-1-carboxylate: Lacks the bromine atoms, making it less reactive in substitution and elimination reactions.
1,2-Dibromocyclopropane: Similar in having bromine atoms on a cyclopropane ring but lacks the ester group.
Methyl 2-bromo-1-methylcyclopropane-1-carboxylate: Contains only one bromine atom, leading to different reactivity patterns.
Uniqueness
Methyl 2,2-dibromo-1-methylcyclopropane-1-carboxylate is unique due to the presence of two bromine atoms and a methyl ester group on the cyclopropane ring
Properties
IUPAC Name |
methyl 2,2-dibromo-1-methylcyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Br2O2/c1-5(4(9)10-2)3-6(5,7)8/h3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMIWMQAWODLGHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Br)Br)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-fluorobenzyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2446267.png)
![2-[(4-Phenyl-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid](/img/structure/B2446269.png)
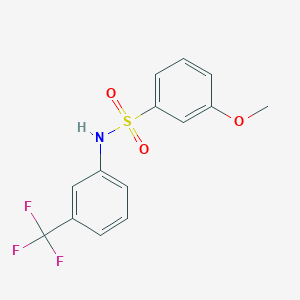
![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B2446271.png)
![4-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[4-(pyridin-2-yl)piperazin-1-yl]quinoline](/img/structure/B2446272.png)
![N-{1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2446273.png)
![4-bromo-2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol](/img/structure/B2446275.png)
